3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
Significance of the Benzimidazole (B57391) Core in Complex Molecular Architecture
The benzimidazole core serves as a fundamental building block in the construction of more complex molecules with tailored properties. Its rigid, planar structure can be incorporated into larger systems to influence conformation and reactivity. The presence of both hydrogen bond donors and acceptors in the imidazole (B134444) ring facilitates intermolecular interactions, which are crucial for molecular recognition and self-assembly processes. researchgate.net
The synthesis of benzimidazole derivatives can be achieved through various methods, with the condensation of o-phenylenediamines with carboxylic acids or their derivatives being one of the most common approaches. nih.gov Other methods include reactions with aldehydes, followed by an oxidative cyclization. nih.gov These synthetic strategies offer a high degree of flexibility, allowing for the introduction of a wide variety of substituents onto the benzimidazole scaffold.
Table 1: Common Synthetic Methods for the Benzimidazole Scaffold
| Reaction Type | Reactants | Conditions | Reference |
| Condensation | o-phenylenediamine (B120857), Carboxylic Acid | Acidic or neutral, heat | nih.gov |
| Condensation | o-phenylenediamine, Aldehyde | Oxidizing agent | nih.gov |
| Cyclization | N-substituted o-phenylenediamine, Carboxylic Acid | Dehydrating agent | researchgate.net |
This table presents generalized synthetic methods and specific conditions can vary.
Strategic Importance of N- and 2-Substituted Benzimidazoles in Chemical Research
The functionalization of the benzimidazole ring at the nitrogen (N-1) and carbon (C-2) positions is of particular strategic importance in chemical research. These substitutions allow for the creation of a vast library of compounds with diverse biological activities and material properties.
N-Substituted Benzimidazoles: Alkylation or arylation at the N-1 position of the imidazole ring can significantly impact the molecule's lipophilicity and metabolic stability. The introduction of an allyl group, as in the case of 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol, can serve as a handle for further chemical transformations or can influence the compound's binding affinity to biological targets. Research has shown that N-alkylation can lead to potent biological activities.
2-Substituted Benzimidazoles: The C-2 position of the benzimidazole ring is another key site for modification. The introduction of various substituents at this position can dramatically alter the pharmacological profile of the compound. For instance, the presence of a propan-1-ol side chain at the C-2 position introduces a hydroxyl group, which can participate in hydrogen bonding and improve aqueous solubility. The synthesis of 2-substituted benzimidazoles is often achieved by selecting the appropriate carboxylic acid or aldehyde for the initial condensation reaction. For the target compound, this would likely involve the reaction of N-allyl-o-phenylenediamine with γ-butyrolactone or a related derivative.
Table 2: Examples of Bioactive N- and 2-Substituted Benzimidazoles
| Compound Name | Substitution Pattern | Reported Biological Activity |
| Mebendazole | 2-benzoyl, 5-methoxycarbonyl | Anthelmintic |
| Omeprazole | 2-pyridinylmethylsulfinyl, 5-methoxy | Proton pump inhibitor |
| Clemizole | 1-(p-chlorobenzyl), 2-(1-pyrrolidinylmethyl) | Antihistamine |
This table provides examples of commercially available drugs and is not exhaustive.
While specific research on This compound is not extensively documented in publicly available literature, its structure suggests a synthetic route involving the condensation of N-allyl-o-phenylenediamine with γ-butyrolactone. The resulting compound would possess both an N-allyl group, offering a site for further functionalization, and a 2-(propan-1-ol) group, which could enhance its solubility and potential for biological interactions. Further research into the synthesis and characterization of this specific molecule could unveil novel properties and applications within the broader field of benzimidazole chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-prop-2-enylbenzimidazol-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h2-4,6-7,16H,1,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHDEHPPKVOXRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254802 | |
| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305347-63-1 | |
| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305347-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl)-1H-benzimidazole-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzimidazole Derivatives Featuring N1 Allyl and C2 Alkylol Substitution Patterns
Classical and Established Approaches for Benzimidazole (B57391) Ring Construction
The formation of the benzimidazole ring is the cornerstone of synthesizing these derivatives. Historically, the most prevalent methods involve the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon electrophile. The choice of this electrophile, typically a carbonyl compound or its derivative, directly determines the substituent at the C2 position of the resulting benzimidazole.
Condensation Reactions of o-Phenylenediamines with Carbonyl Compounds
The reaction between o-phenylenediamines and various carbonyl compounds, including aldehydes, carboxylic acids, and ketones, is a fundamental and widely utilized strategy for constructing the benzimidazole scaffold. These reactions, often named after pioneers in the field like Phillips and Ladenburg, generally proceed via an initial formation of a Schiff base intermediate, followed by cyclization and aromatization to yield the stable benzimidazole ring.
The condensation of o-phenylenediamines with aldehydes is a direct and efficient route to 2-substituted benzimidazoles. semanticscholar.orgvinhuni.edu.vn This reaction, known as the Phillips-Ladenburg synthesis, typically involves heating the two components, often in the presence of an acid catalyst or an oxidizing agent to facilitate the final aromatization step. semanticscholar.orgrsc.org A wide variety of catalysts have been developed to improve yields and mildness of the reaction conditions, including p-toluenesulfonic acid, metal nanoparticles, and various Lewis acids. rsc.orgnih.gov
To synthesize a benzimidazole with a C2-(3-hydroxypropyl) substituent, such as the core of the target molecule, one could envision using 4-hydroxybutanal as the aldehyde component. The reaction would proceed as follows: o-phenylenediamine reacts with 4-hydroxybutanal to form a diaminophenyl imine intermediate, which then undergoes intramolecular cyclization and subsequent dehydration or oxidation to form 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol.
A plausible synthetic route to the final target compound, 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol, involves starting with the N-allylated diamine. N-allyl-o-phenylenediamine can be condensed with an appropriate aldehyde under oxidative conditions to directly form the desired N1, C2-disubstituted benzimidazole.
Interactive Data Table: Catalysts and Conditions for Aldehyde-Based Benzimidazole Synthesis
| Catalyst | Solvent | Temperature | Yield Range | Reference |
| p-Toluenesulfonic acid | Solvent-free (grinding) | Room Temperature | High | rsc.org |
| Gold Nanoparticles (Au/TiO₂) | CHCl₃:MeOH | Ambient | High | nih.govnih.gov |
| VOSO₄ | - | Mild | High | rsc.org |
| H₂O₂/HCl | Acetonitrile | Room Temperature | Excellent | organic-chemistry.org |
| Cobalt Nanocomposite | - | Additive-free | High | organic-chemistry.org |
The Phillips condensation, reacting o-phenylenediamine with carboxylic acids, is another foundational method for preparing 2-substituted benzimidazoles. orientjchem.orgcolab.ws This reaction typically requires harsh conditions, such as heating in the presence of a strong mineral acid like 4M HCl, to drive the dehydration. semanticscholar.orgcolab.ws The mechanism involves the initial formation of an N-acyl-o-phenylenediamine intermediate, which then cyclizes and dehydrates to form the benzimidazole ring. chemicalforums.com
A direct and documented synthesis of 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol has been achieved by reacting o-phenylenediamine with 4-hydroxybutyric acid in 4M hydrochloric acid under reflux conditions at 125°C for 6 hours. iucr.org This method directly installs the desired C2-alkylol side chain.
Alternatively, carboxylic acid derivatives such as γ-butyrolactone can be employed. The reaction of o-phenylenediamine with γ-butyrolactone under acidic conditions would be expected to yield the same 2-(3-hydroxypropyl)benzimidazole intermediate. Once this intermediate is formed, the N1-allyl group can be introduced in a subsequent step via alkylation with an allyl halide (e.g., allyl bromide) in the presence of a base to yield the final product.
Interactive Data Table: Conditions for Carboxylic Acid-Based Benzimidazole Synthesis
| Carboxylic Acid/Derivative | Catalyst/Medium | Temperature | Product | Reference |
| 4-Hydroxybutyric acid | 4M Hydrochloric Acid | 125°C (Reflux) | 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol | iucr.org |
| Formic acid | None (direct heating) | 100°C | Benzimidazole | slideshare.net |
| Aromatic acids | Ammonium chloride | 80-90°C | 2-Aryl-benzimidazoles | rasayanjournal.co.in |
| Aliphatic/Aromatic acids | p-Toluenesulfonic acid | Reflux | 2-Substituted benzimidazoles | orientjchem.org |
While less common than reactions with aldehydes or carboxylic acids, ketones can also be condensed with o-phenylenediamines to form 2,2-disubstituted benzimidazolines. rsc.org However, the subsequent aromatization to a benzimidazole is more complex as it requires the cleavage of a carbon-carbon bond, often necessitating harsh reaction conditions (e.g., temperatures of 250–300 °C) and potentially leading to a mixture of products. rsc.org Due to these limitations, ketone-based cyclizations are generally not the preferred method for the clean synthesis of specific 2-substituted benzimidazoles like the target compound.
Alternative Cyclization Strategies for Benzimidazoles
Beyond the direct condensation of o-phenylenediamines, other strategies exist for constructing the benzimidazole ring, often starting from different precursors.
An important alternative pathway involves the reductive cyclization of o-nitroaniline derivatives. frontiersin.orgnih.gov This method combines the reduction of the nitro group to an amine with the simultaneous or subsequent condensation and cyclization with a carbonyl compound in a one-pot process. frontiersin.orgresearchgate.net This approach is particularly useful for synthesizing N-substituted benzimidazoles directly.
For the synthesis of this compound, one could start with 2-nitro-N-allylaniline. The synthesis of this precursor can be followed by a catalytic hydrogenation to reduce the nitro group, forming N-allyl-o-phenylenediamine in situ. prepchem.com The subsequent addition of 4-hydroxybutanal or a derivative would lead to condensation and cyclization, yielding the final target molecule. This cascade reaction offers an efficient route by combining several transformations into a single synthetic operation.
Interactive Data Table: Key Starting Materials and Intermediates
| Compound Name | Structure | Role in Synthesis |
| o-Phenylenediamine | Primary building block for the benzimidazole ring. | |
| 4-Hydroxybutyric acid | C2-substituent source (carboxylic acid method). | |
| 4-Hydroxybutanal | C2-substituent source (aldehyde method). | |
| N-allyl-o-phenylenediamine | N-allylated building block for direct condensation. | |
| 2-nitro-N-allylaniline | Precursor for N-allyl-o-phenylenediamine via reduction. | |
| 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol | Key intermediate for subsequent N-allylation. |
Rearrangement-Based Syntheses
Sigmatropic rearrangements, a class of pericyclic reactions, offer an elegant approach to carbon-carbon and carbon-heteroatom bond formation. wikipedia.org For the synthesis of C-allyl substituted benzimidazoles from N-allyl precursors, the aza-Claisen rearrangement is the most relevant transformation. This reaction is an analogue of the well-known Claisen rearrangement, where an allyl vinyl ether rearranges to a γ,δ-unsaturated carbonyl compound. tcichemicals.com In the aza-Claisen variant, nitrogen takes the place of the ether oxygen, with N-allyl enamines or amides undergoing a beilstein-journals.orgbeilstein-journals.org-sigmatropic shift. tcichemicals.comtcichemicals.com
Generally, these rearrangements require thermal conditions, but the reaction temperature can be lowered by the addition of a Lewis acid or by converting an amide substrate to its enolate. tcichemicals.com While the standard aromatic aza-Claisen rearrangement of an N-allyl aniline derivative typically results in migration to the ortho position of the benzene (B151609) ring, its application to the C2 position of an N-allyl benzimidazole is not a commonly reported transformation. The reaction pathway is often complex and may compete with other processes.
However, there are specific instances where such strategies have been successfully employed in the synthesis of complex benzimidazole-containing molecules. For example, a nine-step synthesis of a benzimidazole analogue of mycophenolic acid utilized a BF₃-Et₂O catalyzed aromatic amino-Claisen rearrangement as a key step. researchgate.net This demonstrates the potential of rearrangement-based methods, although their application for the direct synthesis of simple C2-allyl benzimidazoles from N-allyl precursors is limited, with direct C-H functionalization methods generally being more straightforward. Other related pericyclic reactions include beilstein-journals.orgberkeley.edu-sigmatropic rearrangements, which have been observed in allylic sulfoxides, amine oxides, and selenoxides, but their application to the benzimidazole core for this specific transformation is less established. wikipedia.orgorganicchemistrydata.org
Regioselective Functionalization Strategies for 1-Allyl and 2-Propanol Moieties
Achieving the desired 1,2-disubstitution pattern on the benzimidazole core requires highly regioselective methods. The inherent nucleophilicity of the N1 nitrogen and the acidity of the C2-hydrogen provide two distinct handles for functionalization, but controlling selectivity can be challenging.
Selective N-Alkylation and N-Allylation Protocols of Benzimidazoles
The introduction of an allyl group at the N1 position is a critical step. Standard N-alkylation of benzimidazoles with an alkyl halide often proceeds under basic conditions using reagents like potassium hydroxide in the presence of a phase-transfer catalyst. researchgate.net However, for more complex substrates or when high regioselectivity is required, advanced catalytic methods are preferred.
Highly regio- and enantioselective iridium-catalyzed N-allylation of benzimidazoles has been developed, providing excellent yields and selectivities. berkeley.edunih.gov These reactions utilize single-component metallacyclic iridium complexes with allylic carbonates as the allyl source, achieving high branched-to-linear selectivity (up to 99:1) and enantioselectivity (up to 98% ee). berkeley.edunih.gov Furthermore, metal-catalyst-free protocols have been established for the N-allylation of benzimidazole using Morita–Baylis–Hillman (MBH) alcohols and acetates in refluxing toluene, affording the desired N-substituted products in good yields through an α-regioselective nucleophilic substitution. beilstein-journals.org
Table 1: Comparison of N-Allylation Methods for Benzimidazoles
| Method | Catalyst/Reagent | Allyl Source | Key Features | Reference |
|---|---|---|---|---|
| Catalytic Allylation | Metallacyclic Iridium Complex | Allylic Carbonates | High yield, high regio- and enantioselectivity | nih.gov, berkeley.edu |
| Catalyst-Free | Toluene (reflux) | MBH Alcohols/Acetates | No catalyst needed, good yields, α-regioselective | beilstein-journals.org |
| Phase-Transfer | KOH / Tetrabutylammonium Hydrogen Sulfate | Alkyl Bromides | Standard conditions, suitable for simple alkylations | researchgate.net |
Introduction of Aliphatic Alcohol Chains at the C2 Position
Introducing the 3-hydroxypropyl group at the C2 position is typically achieved through direct C-H functionalization or by building the benzimidazole ring from a precursor already containing the side chain. Transition-metal catalyzed C-H activation is a powerful tool for this purpose.
Rhodium(I) catalytic systems have been shown to effectively promote the C2-selective branched alkylation of benzimidazoles with Michael acceptors like N,N-dimethyl acrylamide. nih.gov This approach could be adapted by using a protected version of acrolein or a related three-carbon Michael acceptor, followed by reduction to install the propanol (B110389) chain. Similarly, copper-catalyzed methods allow for the regioselective C2-H alkylation of benzimidazoles with aromatic alkenes. nih.gov
A more direct approach involves the enantioselective C2-allylation using a CuH-catalyzed reaction between an electrophilic N–OPiv benzimidazole and a 1,3-diene as the nucleophile precursor. mit.edu The resulting allyl group can then be transformed into a propanol moiety via hydroboration-oxidation. Most directly, the benzimidazole ring can be formed from o-phenylenediamine and γ-butyrolactone, which directly installs the 3-hydroxypropyl side chain at the C2 position.
Orthogonal Protection Strategies for Multi-Functionalized Precursors
In a multi-step synthesis of this compound, orthogonal protection is crucial. This strategy involves using protecting groups for different functional groups (in this case, the benzimidazole N-H and the side-chain hydroxyl) that can be removed under distinct conditions without affecting each other. bham.ac.ukchemicalforums.com
For instance, if the 3-hydroxypropyl side chain is introduced first, the primary alcohol must be protected before the N-allylation step to prevent O-allylation. A silyl ether, such as a tert-butyldimethylsilyl (TBS) group, is an excellent choice as it is stable to the basic or organometallic conditions often used for N-allylation but can be selectively removed later with a fluoride source (e.g., TBAF).
Table 2: Orthogonal Protecting Groups for Benzimidazole and Alcohol Moieties | Functional Group | Protecting Group (PG) | Introduction Conditions | Cleavage Conditions | Stability | Reference | | :--- | :--- | :--- | :--- | :--- | | Alcohol (R-OH) | tert-Butyldimethylsilyl (OTBS) | TBSCl, imidazole (B134444) | TBAF, HF, or acid | Stable to base, mild acid, hydrogenolysis | chemicalforums.com | | Alcohol (R-OH) | Benzyl (B1604629) (OBn) | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, many redox reagents | uwindsor.ca | | Benzimidazole (N-H) | 2,2,2-Trichloroethylcarbamate (Troc) | Troc-Cl | Zn, AcOH or Electrolysis | Stable to acid and base | | | Benzimidazole (N-H) | Allyloxycarbonyl (Alloc) | Alloc-Cl | Pd(PPh₃)₄, nucleophile | Stable to acid and non-reductive base | sigmaaldrich.com |
Advanced and Sustainable Synthetic Innovations for this compound
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methods, with a strong focus on catalytic processes that minimize waste and energy consumption.
Catalytic Systems in Benzimidazole Synthesis and Functionalization
The synthesis and functionalization of the benzimidazole core are greatly facilitated by a wide array of transition-metal catalysts. researchgate.net These catalysts enable reactions such as C-H activation, cross-coupling, and annulation, which are central to constructing complex benzimidazole derivatives.
Copper Catalysis: Copper is a versatile and inexpensive catalyst used for both benzimidazole synthesis and functionalization. It can catalyze the formation of the benzimidazole ring from amidines via an intramolecular C-H functionalization/C-N bond formation pathway. nih.gov Copper is also employed in oxidative tandem C-H amination reactions to build the benzimidazole scaffold. rsc.org
Palladium Catalysis: Palladium catalysts are highly effective for regioselective C-H activation and arylation of benzimidazoles. nih.gov These methods allow for the introduction of aryl groups at various positions of the benzimidazole ring system, which can be a key step in building more complex molecular architectures.
Nickel Catalysis: Nickel-based systems have emerged as powerful catalysts for the C-H arylation and alkenylation of imidazoles with phenol and enol derivatives, respectively. rsc.org The choice of ligand is crucial for directing the reaction pathway and achieving high yields.
Rhodium Catalysis: As mentioned previously, rhodium catalysts are particularly effective for the C2-selective alkylation of benzimidazoles through C-H activation, offering a direct route to introduce substituents at this position. nih.gov
These catalytic systems represent the forefront of synthetic innovation, providing efficient, selective, and increasingly sustainable routes to complex molecules like this compound. The continued development of novel catalysts and ligands is expected to further enhance the toolkit available for synthesizing specifically functionalized benzimidazole derivatives.
Green Chemistry Approaches in Synthetic Design
Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. These concepts are increasingly being applied to the synthesis of benzimidazole derivatives.
Eliminating or replacing hazardous organic solvents is a key goal of green chemistry.
Solvent-Free Reactions: Many modern synthetic protocols for benzimidazoles operate under solvent-free conditions. This can be achieved by simply mixing the reactants with a catalyst, often with grinding or gentle heating tandfonline.comrsc.orgchemmethod.com. Ball milling is a mechanochemical technique that allows for efficient, solvent-free reactions by providing energy through mechanical force mdpi.com. Microwave-assisted synthesis is also frequently performed without a solvent nih.govmdpi.com.
Benign Solvents: When a solvent is necessary, water is an ideal choice. Nano-Fe2O3 has been used to catalyze benzimidazole synthesis in an aqueous medium rsc.org. Other environmentally benign options include bio-based solvents like diethyl carbonate, which has been used in conjunction with a recyclable copper MOF catalyst researchgate.net.
The use of alternative energy sources can dramatically accelerate reactions and improve yields.
Microwave-Assisted Synthesis: Microwave irradiation has become a standard tool in organic synthesis for its ability to rapidly and uniformly heat reaction mixtures jocpr.com. This technique significantly reduces reaction times—often from hours to minutes—and frequently leads to higher product yields and purity compared to conventional heating nih.govmdpi.comeurekaselect.com. It is particularly effective for the synthesis of 1,2-disubstituted benzimidazoles and is considered a cornerstone of green chemistry for drug discovery nih.govnih.gov.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides energy through acoustic cavitation. This method can enhance reaction rates and yields. For example, the synthesis of benzimidazoles using MnO2 nanoparticles as an oxidant was shown to be efficient under ultrasound irradiation rsc.org.
Table 2: Overview of Green Chemistry Approaches in Benzimidazole Synthesis
Approach Methodology Key Advantages Reference Solvent-Free Ball Milling Eliminates solvent waste, efficient energy transfer. mit.edu Reactants + Catalyst (with heating/grinding) Operational simplicity, reduced waste and environmental impact. [5, 10, 16] Benign Media Aqueous (Water) Environmentally safe, inexpensive, non-flammable. researchgate.net Bio-based Solvents (e.g., Diethyl Carbonate) Biodegradable, derived from renewable resources. jocpr.com Alternative Energy Microwave Irradiation Drastic reduction in reaction times, higher yields, energy efficient. [4, 40, 41] Ultrasound Irradiation Enhanced reaction rates and yields through sonochemistry. researchgate.net
Mechanochemical Procedures
Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. These solvent-free techniques often lead to shorter reaction times, higher yields, and reduced waste.
Recent studies have demonstrated the feasibility of synthesizing substituted benzimidazoles under mechanochemical conditions. One approach involves the simple grinding of reactants in a mortar and pestle. For instance, the condensation of o-phenylenediamines with various aromatic aldehydes has been successfully achieved without the need for a catalyst, affording 2-aryl and 1,2-disubstituted benzimidazoles in high yields. This method's simplicity and efficiency suggest its potential applicability for the synthesis of C2-substituted benzimidazoles that could serve as precursors to C2-alkylol derivatives.
Another powerful mechanochemical technique is ball milling. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant in ball milling has been shown to facilitate intra- and intermolecular C-N coupling reactions, leading to the formation of 1,2-disubstituted benzimidazoles. While direct N-allylation and C2-alkylation via this method have not been explicitly reported for the target compound, the principle of forming the core benzimidazole structure under solvent-free conditions is well-established.
The table below summarizes representative examples of mechanochemical benzimidazole syntheses, highlighting the conditions and outcomes that could be adapted for the synthesis of precursors to N1-allyl and C2-alkylol substituted benzimidazoles.
| Entry | Reactants | Conditions | Product | Yield (%) |
| 1 | o-Phenylenediamine, Aromatic Aldehyde | Mortar and Pestle Grinding | 2-Aryl Benzimidazole | High |
| 2 | Substituted o-Phenylenediamine | Ball Milling with DDQ | 1,2-Disubstituted Benzimidazole | Good |
This table presents generalized findings from mechanochemical synthesis studies of benzimidazole derivatives.
One-Pot and Cascade Reactions for Enhanced Synthetic Efficiency
One-pot and cascade reactions offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates.
The synthesis of benzimidazoles with the specific N1-allyl and C2-alkylol substitution pattern can be envisioned through several one-pot strategies. A plausible approach involves the initial formation of the 2-(3-hydroxypropyl)benzimidazole core, followed by in-situ N-allylation. The synthesis of 2-(3-hydroxypropyl)benzimidazole itself can be achieved by the condensation of o-phenylenediamine with γ-butyrolactone or 4-hydroxybutanoic acid.
Recent advancements have focused on copper-catalyzed multi-component reactions for the synthesis of 1,2-substituted benzimidazoles. These methods often involve the reaction of an N-substituted o-phenylenediamine, a terminal alkyne, and a nitrogen source, demonstrating the feasibility of introducing substituents at both the N1 and C2 positions in a single step. While not directly applied to the synthesis of this compound, these protocols provide a template for developing a one-pot reaction involving an N-allyl-o-phenylenediamine and a suitable three-carbon synthon for the C2 side chain.
Furthermore, a two-step, one-pot procedure for the synthesis of 1-alkylbenzimidazoles functionalized at the C2 position has been reported. This method involves the deoxygenation of N-alkyl-2-nitroanilines to form reactive iminophosphorane intermediates, which are then cyclized with various electrophiles. Adapting this methodology by using an N-allyl-2-nitroaniline and an electrophile that can be converted to a propan-1-ol side chain could provide a direct route to the target molecule.
Cascade reactions, where a single event triggers a sequence of bond-forming transformations, are also highly attractive for constructing complex benzimidazole structures. While many reported cascade reactions involving benzimidazoles lead to the formation of fused polycyclic systems, the principles of designing a cascade for the desired substitution pattern are conceivable. For instance, a reaction could be initiated that simultaneously forms the imidazole ring and introduces the allyl and hydroxypropyl groups through a series of intramolecular and intermolecular events.
The following table details examples of one-pot reactions for the synthesis of substituted benzimidazoles, which could be adapted for the target compound.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |
| 1 | N-Substituted o-phenylenediamine | Terminal Alkyne | Copper Catalyst | 1,2-Disubstituted Benzimidazole |
| 2 | N-Alkyl-2-nitroaniline | Electrophile | Tributylphosphine | 1-Alkyl-2-functionalized Benzimidazole |
| 3 | o-Phenylenediamine | Carboxylic Acid | Various | 2-Substituted Benzimidazole |
This table illustrates the versatility of one-pot methodologies in the synthesis of diverse benzimidazole derivatives.
Mechanistic Insights into the Formation and Transformation of 3 1 Allyl 1h Benzo D Imidazol 2 Yl Propan 1 Ol
Elucidation of Reaction Pathways for Benzimidazole (B57391) Cyclization
The formation of the benzimidazole ring is a cornerstone of synthesizing the target molecule. The most prevalent and classical method is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. nih.gov For the synthesis of a 2-substituted benzimidazole like the precursor to the target compound, 2-(3-hydroxypropyl)-1H-benzimidazole, this typically involves the reaction of o-phenylenediamine with a suitable four-carbon synthon, such as γ-butyrolactone or 4-hydroxybutanoic acid, under acidic conditions and heat.
The generally accepted mechanism for this acid-catalyzed condensation proceeds through several key steps:
Amide Formation: One of the amino groups of o-phenylenediamine attacks the activated carbonyl carbon of the carboxylic acid (or its derivative) to form an N-acyl-o-phenylenediamine intermediate.
Intramolecular Cyclization: The second amino group then performs a nucleophilic attack on the amide carbonyl carbon. This step is often the rate-determining step and leads to a tetrahedral intermediate.
Dehydration: The intermediate subsequently undergoes dehydration, eliminating a molecule of water to form the imidazole (B134444) ring, resulting in the final benzimidazole product.
An alternative and often more controlled pathway involves a two-step process where the initial condensation between o-phenylenediamine and an aldehyde leads to a dihydrobenzimidazole intermediate. nih.gov This intermediate is then oxidized to the aromatic benzimidazole. Various oxidizing agents and catalysts can be employed to facilitate this dehydrogenation. nih.gov
Modern synthetic protocols have also utilized transition-metal-catalyzed intramolecular N-arylation reactions to construct the benzimidazole ring, offering milder conditions and broader functional group tolerance. rsc.org For instance, a copper-catalyzed Ullmann-type coupling of an N-(2-haloaryl)amidine can lead to the desired benzimidazole core. rsc.org
Table 1: Comparison of Potential Reaction Pathways for Benzimidazole Ring Formation
| Reaction Pathway | Precursors | Conditions | Key Intermediates | Advantages |
| Phillips-Ladenburg Condensation | o-Phenylenediamine, 4-hydroxybutanoic acid | Strong acid (e.g., HCl, p-TsOH), High temperature | N-acyl-o-phenylenediamine | Simple, well-established |
| Redox Condensation | o-Phenylenediamine, 4-hydroxybutanal | Oxidizing agent (e.g., H₂O₂, I₂) or catalyst (e.g., Fe₂O₃) | Dihydrobenzimidazole | Milder conditions, often higher yields |
| Intramolecular N-Arylation | N-(2-haloaryl)-4-hydroxybutanamide | Copper(I) or Palladium(0) catalyst, Base | Amidinate complex | High functional group tolerance |
Understanding the Regio- and Chemoselectivity in Functional Group Introduction
Following the formation of the 2-(3-hydroxypropyl)-1H-benzimidazole intermediate, the introduction of the allyl group at the N1 position is a critical functionalization step. This reaction presents challenges in both regioselectivity and chemoselectivity.
Regioselectivity: The benzimidazole ring possesses two potentially nucleophilic nitrogen atoms, N1 and N3. In the case of an unsubstituted or symmetrically substituted benzimidazole like 2-(3-hydroxypropyl)-1H-benzimidazole, these two nitrogens are equivalent, leading to a single N-allylated product. However, if the benzene (B151609) portion of the molecule were substituted asymmetrically, a mixture of N1 and N3 isomers would be possible. The regioselectivity of N-alkylation in such cases is governed by a combination of steric and electronic factors. beilstein-journals.org Generally, alkylation tends to occur at the less sterically hindered nitrogen atom. Electronic effects of substituents on the benzene ring can also influence the nucleophilicity of the adjacent nitrogen, thereby directing the incoming electrophile. beilstein-journals.org
Chemoselectivity: The precursor molecule contains two primary nucleophilic sites: the imidazole nitrogen (N-H) and the terminal hydroxyl group (O-H) of the propanol (B110389) side chain. Selective N-allylation over O-allylation is crucial. The N-H proton of the benzimidazole ring is more acidic (pKa ≈ 12.8) than the O-H proton of a primary alcohol (pKa ≈ 16-18). Consequently, treatment with a suitable base (e.g., NaH, K₂CO₃) will preferentially deprotonate the imidazole nitrogen, forming a highly nucleophilic benzimidazolide (B1237168) anion. lookchem.com This anion will then readily react with an allyl halide (e.g., allyl bromide) in an SN2 reaction to yield the desired N-allylated product. The choice of a non-nucleophilic base and appropriate solvent is key to ensuring high chemoselectivity.
Furthermore, when using unsymmetrical allylic electrophiles, the regioselectivity of the allylation itself (i.e., formation of branched vs. linear products) can be controlled through the use of specific catalysts, as discussed in the following section. nih.govacs.org
Role of Catalysts in Reaction Kinetics and Selectivity Enhancement
Catalysts play a pivotal role in modern organic synthesis, often enabling reactions to proceed with higher efficiency, under milder conditions, and with greater control over selectivity. This is particularly true for the synthesis of complex molecules like 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol.
In Benzimidazole Cyclization: While classical condensation methods often rely on stoichiometric amounts of strong acids, numerous catalytic systems have been developed to improve the synthesis of the benzimidazole core. nih.gov Heterogeneous catalysts, such as nano-Fe₂O₃, Al₂O₃/CuI, and nano-Ni(II)/Y zeolite, have been shown to effectively catalyze the condensation of o-phenylenediamines with aldehydes or their equivalents. nih.govresearchgate.net These catalysts often work by activating the carbonyl group, facilitating the formation of the imine intermediate, and promoting the subsequent oxidative cyclization. Their primary advantages include improved reaction rates, milder conditions, and ease of recovery and reuse. researchgate.net
In N-Allylation: The N-allylation step can be significantly enhanced through transition metal catalysis. Iridium-based catalysts, in particular, have been demonstrated to be highly effective for the regio- and enantioselective N-allylation of benzimidazoles using allylic carbonates as the electrophile. nih.govacs.orgnih.gov The mechanism involves the formation of a chiral iridium-π-allyl intermediate. The benzimidazole nucleophile then attacks this intermediate, with the stereochemistry and regiochemistry being dictated by the chiral phosphoramidite (B1245037) ligand on the iridium center. nih.govberkeley.edu These catalytic systems can achieve exceptional levels of selectivity, favoring the branched allylic product with high enantiomeric excess. acs.org
Copper-catalyzed systems have also been employed for the allylation of benzimidazoles. acs.org For instance, a CuH-catalyzed reaction with allenes can achieve C-H allylation at the C2 position. While the target molecule requires N-allylation, related copper-catalyzed Ullmann-type cross-coupling reactions are well-established for forming C-N bonds and represent a viable catalytic pathway for N-allylation. researchgate.net
Table 2: Selected Catalytic Systems for N-Allylation of Benzimidazoles
| Catalyst System | Allyl Source | Conditions | Selectivity | Reference |
| Metallacyclic Iridium(I) Complex | Unsymmetrical Allylic Carbonates | Base-free, THF, RT-50°C | High Branched-to-Linear (>99:1), High Enantioselectivity (up to 98% ee) | nih.govacs.org |
| Cu(OAc)₂/Xantphos | Allenes | (MeO)₂MeSiH, Toluene, 100°C | C2-allylation | acs.org |
| nBu₄NI (Catalyst) | Allylic Hydrocarbons | K₃PO₄, TBHP, DCE, 80°C | N-allylation (Metal-free) | researchgate.net |
Investigation of Transition States and Energy Barriers
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level, including the characterization of transition states and the calculation of activation energy barriers. nih.govresearchgate.net
N-Allylation: The transition state for the uncatalyzed SN2 N-allylation of the benzimidazolide anion with allyl bromide would involve a trigonal bipyramidal geometry at the carbon atom undergoing substitution. DFT calculations can determine the activation energy for this process.
In the case of metal-catalyzed reactions, the computational analysis is more complex but also more revealing. For the iridium-catalyzed N-allylation, DFT studies can elucidate the energetics of the key steps: oxidative addition of the allylic carbonate to the Ir(I) center, formation of the π-allyl Ir(III) complex, and the subsequent nucleophilic attack by the benzimidazole. nih.govberkeley.edu These calculations can explain the origins of enantioselectivity by comparing the energy barriers of the transition states leading to the (R) and (S) products, which are influenced by steric and electronic interactions with the chiral ligand. mdpi.com Such studies have shown that non-covalent interactions between the substrate and the ligand in the transition state are often critical for high stereocontrol.
Table 3: Representative Calculated Parameters for Related Reactions
| Reaction Step | Method | Calculated Parameter | Value | Significance |
| N-Alkylation of Tetrazole (analogue) | DFT/B3LYP/6-31G(d) | Electronic Chemical Potential (μ) | -1.67 eV (2H-form) | Indicates polar character of the reaction with benzyl (B1604629) bromide. mdpi.com |
| H-bonding in Alkylated Benzimidazole | DFT/B3LYP/6-311g(d,p) | Stabilization Energy (E²) | N/A | Used to confirm the nature and strength of intermolecular interactions. nih.gov |
Derivatization and Further Synthetic Transformations of 3 1 Allyl 1h Benzo D Imidazol 2 Yl Propan 1 Ol
Modifications of the Propanol (B110389) Moiety
The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using a range of standard oxidizing agents. The choice of reagent dictates the extent of oxidation. For instance, mild oxidation would yield the corresponding aldehyde, 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propanal, which can serve as a crucial intermediate for further carbon-carbon bond-forming reactions. Conversely, stronger oxidizing agents can convert the alcohol directly to the carboxylic acid, 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propanoic acid, a transformation that introduces a key functional group for amide bond formation.
Subsequent reduction of these oxidized derivatives back to the alcohol or to other functional groups can also be achieved. For example, the aldehyde can be reduced back to the primary alcohol using reducing agents like sodium borohydride (B1222165).
| Transformation | Reagents and Conditions | Product |
| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC), CH2Cl2 | 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propanal |
| Oxidation to Carboxylic Acid | Potassium permanganate (B83412) (KMnO4), basic conditions | 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propanoic acid |
| Reduction of Aldehyde | Sodium borohydride (NaBH4), Methanol | 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propan-1-ol |
Esterification of the primary alcohol can be readily accomplished by reacting it with various carboxylic acids, acid chlorides, or acid anhydrides, often in the presence of a catalyst. analis.com.mynih.govnih.gov This reaction is a straightforward method to introduce a wide array of functional groups, thereby modifying the lipophilicity and other properties of the parent molecule. Similarly, etherification, achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis), provides another avenue for structural diversification.
| Reaction | Reagents | Product |
| Esterification | Acetic anhydride, Pyridine (B92270) | 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propyl acetate |
| Esterification | Benzoyl chloride, Triethylamine | 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propyl benzoate |
| Etherification | Methyl iodide, Sodium hydride | 1-allyl-2-(3-methoxypropyl)-1H-benzo[d]imidazole |
Reactions Involving the Allyl Group
The allyl group, with its reactive double bond, offers a plethora of opportunities for synthetic modifications, including carbon-carbon bond formation and functional group interconversion.
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. wikipedia.org In the context of this compound, both cross-metathesis and ring-closing metathesis can be envisioned. Cross-metathesis with another olefin can be employed for chain elongation or the introduction of new functional groups. organic-chemistry.org For instance, reaction with a terminal alkene in the presence of a Grubbs catalyst could lead to a longer-chain alkene derivative.
Ring-closing metathesis (RCM) can be utilized if a second double bond is introduced into the molecule, allowing for the formation of cyclic structures. nih.govorganic-chemistry.org This strategy is particularly useful for the synthesis of conformationally constrained analogues.
| Metathesis Type | Reaction Partner | Catalyst | Potential Product |
| Cross-Metathesis | Ethylene | Grubbs Catalyst | 3-(1-vinyl-1H-benzo[d]imidazol-2-yl)propan-1-ol |
| Cross-Metathesis | Methyl acrylate | Grubbs Catalyst | Methyl 4-(1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)but-2-enoate |
| Ring-Closing Metathesis | (Requires prior introduction of a second olefin) | Grubbs Catalyst | Fused heterocyclic ring system |
The double bond of the allyl group is susceptible to a variety of addition reactions, enabling the introduction of diverse functional groups. Halogenation, for instance, with bromine or chlorine, would yield the corresponding dihalo derivative. rsc.orglibretexts.org Dihydroxylation, using reagents like osmium tetroxide, would result in the formation of a diol. ox.ac.ukwikipedia.org These reactions provide pathways to highly functionalized derivatives with potential for further transformations.
| Reaction | Reagents | Product |
| Halogenation | Bromine in CCl4 | 3-(1-(2,3-dibromopropyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol |
| Dihydroxylation | Osmium tetroxide, N-methylmorpholine N-oxide | 3-(1-(2,3-dihydroxypropyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol |
| Epoxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 3-(1-(oxiran-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol |
Exploration of Novel Multicomponent Reactions Incorporating the Benzimidazole (B57391) Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are highly efficient for generating molecular complexity. rsc.org The benzimidazole scaffold is a valuable component in the design of novel MCRs. researchgate.netacs.orgresearchgate.net this compound, with its multiple functional groups, could potentially participate in such reactions.
For example, the benzimidazole nitrogen could act as a nucleophile, the propanol could be oxidized to an aldehyde to act as an electrophile, or the allyl group could participate in cycloaddition reactions within a multicomponent setup. The development of new MCRs incorporating this scaffold would open up avenues to novel and diverse chemical libraries.
Synthesis of Complex Polyheterocyclic Systems Featuring the Benzimidazole-Propanol-Allyl Motif
The unique structural architecture of this compound, characterized by the presence of a reactive N-allyl group, a functional propan-1-ol side chain, and the benzimidazole core, presents a versatile platform for the synthesis of intricate polyheterocyclic systems. The strategic manipulation of these functional groups through various cyclization strategies can lead to the formation of novel fused and bridged heterocyclic scaffolds. Key among these transformative reactions are the Pictet-Spengler reaction, intramolecular Heck reaction, and ring-closing metathesis, which offer powerful tools for carbon-carbon and carbon-heteroatom bond formation.
A plausible and effective strategy for constructing complex polyheterocyclic systems from the benzimidazole-propanol-allyl motif involves an initial oxidation of the primary alcohol in the propan-1-ol side chain to the corresponding aldehyde. This transformation is a critical step as it sets the stage for subsequent intramolecular cyclization reactions. The resulting intermediate, 3-(1-allyl-1H-benzo[d]imidazol-2-yl)propanal, possesses both an electrophilic aldehyde and a nucleophilic N-allyl group, making it an ideal candidate for a variety of ring-closing methodologies.
One of the most powerful methods for the synthesis of fused heterocyclic systems is the Pictet-Spengler reaction. nycu.edu.twwikipedia.org This reaction typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of the benzimidazole-propanol-allyl motif, an unconventional Pictet-Spengler type reaction could be envisioned. Following the oxidation of the propanol to a propanal, the resulting aldehyde can undergo an intramolecular cyclization by engaging the N-allyl group. This acid-catalyzed reaction would proceed through the formation of an iminium ion intermediate, which is then attacked by the electron-rich benzimidazole ring to forge a new carbon-carbon bond and construct a new heterocyclic ring fused to the benzimidazole core. The regioselectivity of this cyclization would be a key aspect to consider, with the potential to form novel imidazo[1,2-a]quinoxaline-like structures. nycu.edu.twwikipedia.org
Another powerful tool for the construction of complex cyclic molecules is the intramolecular Heck reaction. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. To utilize this methodology for the derivatization of this compound, the benzimidazole ring would first need to be functionalized with a halide, typically at the 4, 5, 6, or 7-position. Subsequent intramolecular Heck reaction between the aryl halide and the N-allyl group would lead to the formation of a new ring fused to the benzimidazole nucleus. The size of the newly formed ring would be dependent on the position of the halide on the benzimidazole ring and the length of the tether connecting the two reactive partners. This strategy allows for the creation of diverse polycyclic systems with high degrees of complexity. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial in controlling the efficiency and selectivity of the cyclization.
Ring-closing metathesis (RCM) is a versatile and powerful method for the formation of cyclic olefins, and it has found widespread application in the synthesis of nitrogen-containing heterocycles. nih.gov To apply RCM to the benzimidazole-propanol-allyl motif, a second double bond needs to be introduced into the molecule. This could be achieved through various synthetic transformations, such as the etherification of the propanol hydroxyl group with an allyl halide to introduce a second allyl group. The resulting diallylated benzimidazole derivative can then be subjected to RCM using a ruthenium-based catalyst, such as the Grubbs catalyst. This would lead to the formation of a new macrocyclic or smaller ring system containing a double bond, fused to the benzimidazole core. The size of the resulting ring can be controlled by the length of the tethers connecting the two alkene moieties. This approach offers a high degree of flexibility in the design and synthesis of novel polyheterocyclic architectures.
| Reaction Type | Required Modification of Starting Material | Key Reagents and Conditions | Potential Polyheterocyclic Product |
| Pictet-Spengler Reaction | Oxidation of the propan-1-ol to a propanal | Acid catalyst (e.g., TFA, HCl) | Fused imidazo[1,2-a]quinoxaline-like systems |
| Intramolecular Heck Reaction | Halogenation of the benzimidazole ring | Palladium catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand, base | Fused benzimidazole systems with a new carbocyclic or heterocyclic ring |
| Ring-Closing Metathesis | Introduction of a second alkene functionality | Ruthenium catalyst (e.g., Grubbs catalyst) | Macrocyclic or smaller ring systems fused to the benzimidazole core |
Exploration of Non Biological Applications and Functional Roles of Benzimidazole Derivatives
Applications as Organic Ligands in Coordination Chemistry (Excluding Biological Targets)
Benzimidazole (B57391) derivatives are highly effective organic ligands due to the presence of nitrogen donor atoms in the imidazole (B134444) ring, which can readily coordinate with various metal ions. mdpi.comnih.gov This coordination ability allows for the construction of a diverse range of metal complexes with unique structural and chemical properties. nih.govresearchgate.net
Researchers have synthesized and characterized numerous coordination compounds involving benzimidazole ligands with metals such as zinc(II), copper(II), and cadmium(II). mdpi.comnih.govmdpi.com The synthesis typically involves reacting a benzimidazole derivative with a metal salt, such as zinc chloride, in a suitable solvent like ethanol. mdpi.com Spectroscopic analyses, like FTIR, confirm coordination by showing shifts in the vibrational frequencies of the C=N and C=C bonds of the benzimidazole ring upon complexation with the metal ion. mdpi.comnih.gov
For instance, studies on zinc(II) complexes show that the benzimidazole ligands coordinate to the metal ion via the nitrogen atoms of the pyridine (B92270) and imidazole rings. mdpi.com X-ray diffraction studies have revealed the precise structures of these complexes, sometimes showing dinuclear arrangements where two metal centers are bridged by the organic ligands. mdpi.com These coordination compounds are stable at room temperature and their formation is a key area of study in supramolecular and materials chemistry. mdpi.commdpi.com
Table 1: Examples of Metal Complexes with Benzimidazole-Based Ligands
| Metal Ion | Ligand Type | Coordination Details | Resulting Structure | Reference |
|---|---|---|---|---|
| Zinc(II) | Benzimidazole derivatives with pyridine rings | Coordination via N donor atoms from both pyridine and imidazole moieties. | Mononuclear and dinuclear solid-state complexes. | mdpi.com |
| Copper(II) | Bidentate benzimidazole-pyridine ligands | N atoms of both the pyridine and imidazole rings are involved in coordination. | Multinuclear complexes, such as a [Cu₈I₈] core surrounded by ligands. | mdpi.com |
| Cadmium(II) | Benzimidazole derivatives with pyridine rings | Frequencies of ν(C=N) and ν(C=C) bonds shift upon coordination. | Solid-state coordination compounds. | nih.gov |
Potential as Functional Materials in Optoelectronics or Sensors (Excluding Material Properties)
The inherent electronic and photophysical properties of the benzimidazole scaffold make its derivatives prime candidates for use in functional materials for optoelectronics and chemical sensors. tandfonline.comresearchgate.net Their electron-accepting ability, π-bridging capability, and potential for pH-sensitive chromogenic and metal-ion chelating functions are key to these applications. tandfonline.comresearchgate.net
In the field of optoelectronics, benzimidazole derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs). ssrn.comacs.org They can function as emitters, host materials, or electron-transporting materials. researchgate.net For example, specific benzimidazole compounds have been used as emitters to produce bright green light in OLEDs. ssrn.com Devices constructed with these materials have demonstrated notable performance, with one study reporting a maximum brightness of approximately 504 cd/m² and a current efficiency of up to 0.49 cd/A. ssrn.com Another research effort developed benzimidazole-substituted biphenyls as electron-transporting hosts for sky-blue phosphorescent OLEDs, achieving a high maximum external quantum efficiency of 25.7%. acs.org The amorphous nature of some of these organic compounds, which can be encouraged by adding bulky substituents to hinder crystalline packing, is often more suitable for optoelectronic applications. nih.gov
Beyond OLEDs, these derivatives are used to design optical chemical sensors. researchgate.net Their ability to change spectroscopic properties upon interaction with specific ions or molecules makes them valuable for sensing applications. researchgate.net
Table 2: Performance of Benzimidazole Derivatives in OLEDs
| Benzimidazole Derivative Type | Role in OLED | Emission Color | Max. Brightness (cd/m²) | Max. Efficiency | Reference |
|---|---|---|---|---|---|
| Substituted Benzimidazole Ligands | Emitter | Green | ~504 | 0.49 cd/A | ssrn.com |
| Benzimidazole-substituted Biphenyls | Host Material | Sky-Blue | Not specified | 25.7% (EQE) | acs.org |
| Pyrene-Benzimidazole Hybrids | Emitter | Pure Blue | 290 | 4.3% (EQE) | nih.gov |
Role as Chemical Intermediates in Advanced Organic Synthesis
Benzimidazole derivatives are crucial building blocks in organic synthesis. rsc.org The core structure is typically synthesized via the condensation of o-phenylenediamines with aldehydes, carboxylic acids, or their derivatives under various conditions. enpress-publisher.comresearchgate.netmdpi.com This fundamental reaction has been optimized using different catalysts and reaction conditions, including green chemistry approaches, to produce high yields. rsc.orgmdpi.comnih.gov
Once the benzimidazole ring is formed, it serves as a versatile scaffold that can be further modified, making it an important chemical intermediate. rsc.org The nitrogen atoms in the ring can be alkylated or arylated, and the benzene (B151609) ring can undergo electrophilic substitution, allowing for the creation of a vast library of more complex molecules. nih.gov For example, 1,2-disubstituted benzimidazoles can be selectively synthesized by reacting o-phenylenediamine (B120857) with two molar equivalents of an aldehyde. nih.gov These synthetic routes are essential for developing new materials and compounds for various applications. rsc.orgorganic-chemistry.org
Common synthetic methods for the benzimidazole core include:
Condensation of o-phenylenediamines with aldehydes: This is one of the most direct methods, often facilitated by an acid or an oxidizing agent. rsc.orgorganic-chemistry.org
Reaction with carboxylic acids: This method often requires higher temperatures to drive the cyclization and dehydration. mdpi.com
Catalytic approaches: Various catalysts, including nano-Fe₂O₃ and zinc sulfide (B99878) nanoparticles, have been employed to improve reaction efficiency and yield under milder conditions. rsc.org
Catalytic Applications in Organic Transformations (e.g., Oxidation, Reduction Reactions)
The catalytic activity of benzimidazole derivatives, particularly their metal complexes, is a significant area of research. enpress-publisher.comsemanticscholar.org These compounds can act as catalysts in a range of organic transformations, including important industrial processes like oxidation and reduction reactions. enpress-publisher.comresearchgate.netsemanticscholar.org
Benzimidazole Schiff base metal complexes, for instance, have demonstrated notable catalytic effects. enpress-publisher.comsemanticscholar.org They have been successfully used to catalyze the oxidation of olefins and alcohols. enpress-publisher.comresearchgate.netsemanticscholar.org The mechanism often involves the metal center of the complex facilitating the transfer of electrons or atoms.
Additionally, polymer-supported benzimidazole-palladium complexes have been developed for reduction reactions. enpress-publisher.com These heterogeneous catalysts are particularly valuable as they can be easily recovered and reused. They have been shown to be effective in the reduction of olefins, nitroarenes, and Schiff bases. enpress-publisher.com The development of such catalysts is a key goal in green chemistry, aiming to create more sustainable chemical processes. researchgate.net
Table 3: Catalytic Activity of Benzimidazole Derivatives
| Catalyst Type | Organic Transformation | Substrate Examples | Reference |
|---|---|---|---|
| Benzimidazole Schiff Base Metal Complexes | Oxidation | Olefins, Alcohols | enpress-publisher.comsemanticscholar.org |
| Polymer-supported [2-(2'-pyridyl)benzimidazole]palladium complex | Reduction | Olefins, Nitroarenes, Schiff Bases | enpress-publisher.com |
| Nano-Ni(II)/Y zeolite catalyst | Condensation/Cyclization | o-phenylenediamines and aldehydes | rsc.org |
| Silver oxide nanoparticles (Ag₂O NPs) | Condensation | o-phenylenediamine and various aldehydes | researchgate.net |
Fluorescent Probes and Dyes (Excluding Biological Imaging)
Benzimidazole derivatives are a prominent class of compounds used to develop fluorescent probes and dyes due to their unique electronic and photophysical properties. researchgate.net Many of these molecules exhibit strong fluorescence emission, and their properties can be tuned by making structural modifications. researchgate.net This versatility makes them suitable for creating chemosensors for detecting a wide range of analytes, including metal ions and anions, in environmental samples. researchgate.netrsc.org
The sensing mechanism of these probes often relies on processes like intramolecular charge transfer (ICT), which can be modulated by the presence of a specific analyte. For example, a probe might be designed to be non-fluorescent, but upon binding to a target ion, a chemical reaction occurs that disrupts the ICT process, leading to a "turn-on" fluorescence response. nih.gov Conversely, some probes exhibit a "turn-off" response upon complexation. rsc.org
Researchers have developed benzimidazole-based fluorescent probes for the cascade recognition of different ions in aqueous solutions. rsc.org One such probe demonstrated high sensitivity and selectivity for phosphate (B84403) ions, and the resulting complex could then selectively detect iron (Fe³⁺) ions. rsc.org This dual-sensing capability allows for the development of molecular logic gates, where the fluorescence output is controlled by multiple chemical inputs. rsc.org
Q & A
Basic Research Question
- Solvents : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Ethanol balances cost and efficiency for reflux reactions .
- Catalysts : Amberlyst-15 or p-toluenesulfonic acid (PTSA) improves yields in cyclocondensation steps (e.g., from 60% to 85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
